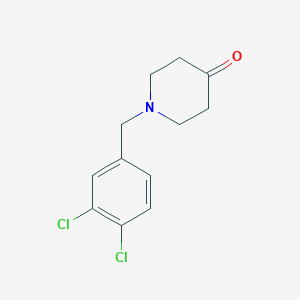

1-(3,4-Dichlorobenzyl)piperidin-4-one

Description

Significance of Piperidin-4-one Scaffolds in Organic Synthesis and Heterocyclic Chemistry

The piperidin-4-one ring system is a crucial structural motif in the fields of organic synthesis and medicinal chemistry. nih.govchemrevlett.com As a six-membered nitrogen-containing heterocycle, the piperidine (B6355638) ring is a common feature in many natural alkaloids and synthetically produced pharmaceuticals. researchgate.netnih.gov The piperidin-4-one scaffold, specifically, serves as a versatile intermediate, providing a robust framework that can be readily modified to create a diverse array of more complex molecules. nih.govresearchgate.net

The reactivity of the ketone group at the 4-position, combined with the nucleophilicity of the nitrogen atom, allows for a wide range of chemical transformations. This makes piperidin-4-ones valuable starting materials for synthesizing a variety of compounds. chemrevlett.com Their structural importance is underscored by their presence in molecules that exhibit a broad spectrum of biological activities, including but not limited to, anticancer, antimicrobial, anti-inflammatory, and central nervous system (CNS) modulatory properties. researchgate.net The ability to introduce substituents at various positions on the piperidine ring allows chemists to fine-tune the physicochemical and pharmacological properties of the resulting molecules. thieme-connect.com

Research Context of N-Substituted Piperidin-4-ones, with Emphasis on 1-(3,4-Dichlorobenzyl)piperidin-4-one

The substitution at the nitrogen atom (N-substitution) of the piperidin-4-one ring is a key area of chemical investigation. wustl.edu The nature of the substituent attached to the nitrogen can significantly influence the molecule's properties and biological activity. researchgate.net For instance, the introduction of an N-benzyl group, as seen in the related compound N-Benzyl-4-piperidone, is a common strategy in the synthesis of various pharmaceutical intermediates. chemicalbook.com

In the specific case of 1-(3,4-Dichlorobenzyl)piperidin-4-one, the N-substituent is a 3,4-dichlorobenzyl group. This particular substitution pattern is of interest to researchers for several reasons. The presence of chlorine atoms on the benzene ring can alter the electronic properties of the molecule, potentially enhancing its interaction with biological targets. Dichlorinated aromatic moieties are found in numerous bioactive compounds, and their inclusion in the piperidin-4-one scaffold is a rational approach to exploring new chemical space. The benzyl (B1604629) group provides a certain degree of conformational flexibility, which can be crucial for optimal binding to enzymes or receptors.

Scope and Research Objectives for Academic Investigations of 1-(3,4-Dichlorobenzyl)piperidin-4-one

Academic research into 1-(3,4-Dichlorobenzyl)piperidin-4-one is often driven by the objective of discovering novel bioactive agents. The compound itself serves as a key intermediate in the synthesis of more complex molecules. For example, it can be a precursor in the development of novel NLRP3 inflammasome inhibitors, which are targets for treating a variety of inflammatory diseases. nih.gov

The primary goals of investigating this compound and its derivatives often include:

Synthesis of Novel Derivatives: Utilizing the reactive ketone and the aromatic ring to create libraries of new compounds for biological screening.

Exploration of Structure-Activity Relationships (SAR): Systematically modifying the structure of the molecule to understand how different chemical groups influence its biological activity. This can involve altering the substituents on the dichlorobenzyl ring or modifying the piperidin-4-one core.

Investigation of Pharmacological Properties: Screening the compound and its derivatives for various biological activities, such as antimicrobial, antifungal, or anticancer properties. biomedpharmajournal.orgresearchgate.net The core piperidin-4-one structure is known to be a versatile pharmacophore, and the specific 3,4-dichlorobenzyl substitution offers a unique variation to explore. nih.gov

Below is a data table summarizing the key properties of the parent compound, 4-Piperidone (B1582916), to provide context for its substituted derivatives.

| Property | Value |

| Chemical Formula | C5H9NO |

| Molar Mass | 99.133 g·mol−1 |

| Boiling Point | 79 °C |

| Flash Point | 91 °C |

| CAS Number | 41661-47-6 |

This data is for the parent compound 4-Piperidone. wikipedia.org

Properties

IUPAC Name |

1-[(3,4-dichlorophenyl)methyl]piperidin-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13Cl2NO/c13-11-2-1-9(7-12(11)14)8-15-5-3-10(16)4-6-15/h1-2,7H,3-6,8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LOOMBOWXPYTHIA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1=O)CC2=CC(=C(C=C2)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13Cl2NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50445801 | |

| Record name | 3,4-dichlorobenzyl-4-piperidone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50445801 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

258.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

220772-52-1 | |

| Record name | 3,4-dichlorobenzyl-4-piperidone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50445801 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 1 3,4 Dichlorobenzyl Piperidin 4 One and Analogues

Classical and Conventional Synthetic Routes to N-Benzylpiperidin-4-ones

The synthesis of N-benzylpiperidin-4-ones, including the specific target compound 1-(3,4-Dichlorobenzyl)piperidin-4-one, has traditionally relied on a set of robust and well-established chemical reactions. These methods focus on either constructing the piperidin-4-one ring system first, followed by N-alkylation, or building the entire substituted heterocycle through condensation reactions.

Mannich Condensation Approaches and Mechanistic Considerations

The Mannich reaction is a cornerstone of organic synthesis, providing a powerful method for the aminoalkylation of acidic protons located adjacent to a carbonyl group. byjus.com In the context of piperidin-4-one synthesis, it manifests as a three-component condensation involving a non-enolizable aldehyde, a primary amine or ammonia (B1221849), and an enolizable carbonyl compound, typically a ketone or its derivative. wikipedia.orgorganic-chemistry.org This multi-component reaction assembles the piperidone ring in a single, convergent step. organic-chemistry.org

The reaction mechanism initiates with the formation of an electrophilic iminium ion from the condensation of the primary amine (e.g., 3,4-dichlorobenzylamine) and an aldehyde (commonly formaldehyde). byjus.comwikipedia.orgadichemistry.com Concurrently, the ketone component (such as acetone (B3395972) or a derivative) tautomerizes under the reaction conditions to its enol form. byjus.comwikipedia.org The crucial carbon-carbon bond-forming step involves the nucleophilic attack of the enol on the iminium ion. adichemistry.com A second condensation sequence with another molecule of the aldehyde and the ketone derivative leads to cyclization, ultimately furnishing the β-amino carbonyl product, the piperidin-4-one ring. byjus.com The classic Petrenko-Kritschenko piperidone synthesis is a notable example of this approach, condensing an aldehyde, a primary amine, and an acetonedicarboxylic acid derivative to form the 4-piperidone (B1582916) scaffold. wikipedia.org

Table 1: Key Steps in Mannich Condensation for Piperidin-4-one Synthesis

| Step | Reactants | Intermediate/Product | Description |

|---|---|---|---|

| 1 | Primary Amine + Aldehyde | Iminium Ion | Formation of the key electrophile. |

| 2 | Ketone (with α-hydrogens) | Enol | Tautomerization to form the nucleophile. |

| 3 | Iminium Ion + Enol | β-amino-carbonyl compound | Nucleophilic attack and subsequent cyclization to form the piperidin-4-one ring. |

Nucleophilic Substitution and Alkylation Strategies at the Nitrogen Center

A direct and widely used method for preparing 1-(3,4-Dichlorobenzyl)piperidin-4-one involves the N-alkylation of a pre-existing piperidin-4-one core. This strategy falls under the category of nucleophilic substitution, where the secondary amine nitrogen of piperidin-4-one acts as the nucleophile.

The synthesis is typically achieved by reacting piperidin-4-one (often as its hydrochloride salt) with an appropriate alkylating agent, such as 3,4-dichlorobenzyl chloride or 3,4-dichlorobenzyl bromide. google.comsciencemadness.org The reaction is facilitated by a base, which deprotonates the piperidinium (B107235) salt to generate the free, more nucleophilic secondary amine. Common bases include potassium carbonate (K₂CO₃) or triethylamine. sciencemadness.orgresearchgate.net The choice of solvent is critical, with polar aprotic solvents like dimethylformamide (DMF) or acetonitrile (B52724) often employed to dissolve the reactants and facilitate the substitution reaction. sciencemadness.orgresearchgate.net This approach offers a straightforward pathway to a diverse range of N-substituted piperidin-4-ones by simply varying the halide reactant. rsc.orgnih.gov

Dieckmann Cyclization-Based Methods for Piperidin-4-one Ring Formation

The Dieckmann cyclization, or Dieckmann condensation, is an intramolecular reaction of a diester with a base to yield a β-keto ester, which can then be converted to a cyclic ketone. This method is fundamental to the synthesis of the piperidin-4-one ring itself, which can subsequently be N-benzylated. dtic.milresearchgate.net

The synthesis typically begins with the double Michael addition of a primary amine (e.g., benzylamine) to two equivalents of an α,β-unsaturated ester, such as methyl or ethyl acrylate. dtic.mil This forms a key diester intermediate. In the presence of a strong base like sodium ethoxide or sodium hydride, one of the ester enolates attacks the other carbonyl group in an intramolecular fashion. sciencemadness.org This cyclization forms a six-membered ring, specifically a piperidine (B6355638) ring substituted with a β-keto ester group. The final step involves the hydrolysis of the ester and subsequent decarboxylation, usually under acidic conditions with heating, to afford the desired N-substituted-4-piperidone. dtic.mil This route provides an alternative to condensation methods for building the core heterocyclic structure.

Multicomponent Reactions for Efficient Piperidin-4-one Core Assembly

Multicomponent reactions (MCRs) are highly valued in synthetic chemistry for their efficiency, atom economy, and ability to generate molecular complexity in a single step. researchgate.net Several MCRs have been developed for the synthesis of highly functionalized piperidine scaffolds. acs.orgresearchgate.net One of the earliest examples is the Guareschi-Thorpe reaction, which involves the condensation of a β-keto ester, an aldehyde, and ammonia or a primary amine to form a substituted piperidine derivative. nih.gov

More contemporary MCRs can involve four or more components. For instance, a one-pot, four-component synthesis can combine an aldehyde, an amine equivalent, an acyl chloride, and a dienophile. researchgate.net This sequence generates a 2-azadiene intermediate in situ, which then undergoes a Diels-Alder reaction with the dienophile to construct the piperidone ring with a high degree of stereochemical control. researchgate.net Such strategies allow for the rapid assembly of diverse libraries of piperidin-4-one analogues by varying each of the starting components. acs.org

Green Chemistry Principles in the Synthesis of Piperidin-4-one Derivatives

In recent years, the principles of green chemistry have become increasingly important in chemical synthesis, aiming to reduce waste, minimize the use of hazardous substances, and improve energy efficiency. The synthesis of piperidin-4-ones has benefited from these advancements, particularly through the use of alternative reaction media.

Application of Deep Eutectic Solvents (DES) as Sustainable Reaction Media

Deep Eutectic Solvents (DES) have emerged as a promising class of green solvents, offering an environmentally benign alternative to conventional volatile organic compounds (VOCs). mdpi.comencyclopedia.pub DES are mixtures of a hydrogen bond acceptor (typically a quaternary ammonium (B1175870) salt like choline (B1196258) chloride) and a hydrogen bond donor (such as urea (B33335), glycerol, or a carboxylic acid). mdpi.com These mixtures have significantly lower melting points than their individual components and possess favorable properties like low volatility, biodegradability, and low cost. rasayanjournal.co.in

Several studies have demonstrated the successful application of DES in the synthesis of piperidin-4-one derivatives. asianpubs.orgresearchgate.net For example, a deep eutectic solvent composed of glucose and urea has been shown to be an effective and inexpensive medium for the synthesis of various 2,6-disubstituted piperidin-4-ones. asianpubs.orgresearchgate.net Similarly, a DES made from choline chloride and glucose has been used for the eco-friendly preparation of 2,6-diarylpiperidin-4-ones. rasayanjournal.co.in These reactions often proceed in good to excellent yields, and the DES can sometimes be recycled, further enhancing the sustainability of the process. mdpi.com The use of DES aligns with green chemistry principles by replacing hazardous solvents and often enabling simpler, more efficient synthetic procedures. rasayanjournal.co.in

Table 2: Examples of Deep Eutectic Solvents in Piperidin-4-one Synthesis

| Hydrogen Bond Acceptor | Hydrogen Bond Donor | Molar Ratio | Application | Reference |

|---|---|---|---|---|

| Choline Chloride | Urea | 1:2 | Synthesis of 2-iminothiazolidin-4-ones | encyclopedia.pub |

| Choline Chloride | Glucose | Not Specified | Preparation of 2,6-diaryl piperidine-4-ones | rasayanjournal.co.in |

| Glucose | Urea | 60:40 (%) | Synthesis of various piperidin-4-one derivatives | asianpubs.orgresearchgate.net |

Development of Atom-Economic and Solvent-Free Synthetic Pathways

Atom economy is a central principle of green chemistry, aiming to maximize the incorporation of all materials used in the synthesis into the final product. The aza-Michael reaction is recognized as a highly atom-efficient method for accessing biologically significant piperidines. kcl.ac.uk This approach has been utilized in one-pot oxidation-cyclisation methods for preparing a range of N-substituted 4-piperidones with moderate to good yields. kcl.ac.uk

A significant advancement in environmentally safe synthetic methods involves the use of deep eutectic solvents (DES) as reaction media. asianpubs.org A DES composed of glucose and urea has been demonstrated as an inexpensive, effective, and green alternative to volatile organic solvents for the synthesis of various piperidin-4-one derivatives. asianpubs.orgresearchgate.net This method aligns with the principles of atom economy and provides a new environmentally safe synthetic route. asianpubs.orgresearchgate.net The synthesis of several 2,6-diarylpiperidin-4-one compounds via this pathway has been reported to produce very good to excellent yields, typically ranging from 85-90%. researchgate.net

Table 1: Yields of Piperidin-4-one Derivatives Synthesized Using a Glucose-Urea Deep Eutectic Solvent (DES) asianpubs.orgresearchgate.net

| Compound | Substituents | Yield (%) |

| 4a | 3-methyl-2,6-diphenyl | 82 |

| 4b | 3,5-dimethyl-2,6-diphenyl | 78 |

| 4c | 2,6-diphenyl | 75 |

| 4d | Unsubstituted piperidin-4-one core | 68 |

| 4e | 3,5-dimethyl | 72 |

| 4f | 3-methyl-2,6-di(2-hydroxyphenyl) | 70 |

| 4g | 3,5-dimethyl-2,6-di(2-hydroxyphenyl) | 70 |

Ultrasound-Promoted Methodologies for Enhanced Reaction Efficiency

Ultrasound irradiation has emerged as a powerful tool in organic synthesis, offering an efficient and innocuous technique for reagent activation. bohrium.com This methodology often leads to milder reaction conditions, shorter reaction times, and higher yields compared to conventional heating methods. bohrium.comnih.gov

The synthesis of novel N-substituted piperidin-4-ones has been successfully achieved through ultrasound-promoted reactions. bohrium.comnih.gov For instance, the reaction of 4-piperidone hydrochloride monohydrate with various alkylating and acylating agents under ultrasonic irradiation provides the desired products efficiently. bohrium.comnih.gov This technique has proven particularly effective for synthesizing sterically hindered derivatives, which are often difficult to obtain through traditional synthetic protocols. bohrium.comnih.gov The application of ultrasound is not limited to simple substitutions; it has also been effectively used in multi-component, one-pot reactions to construct complex heterocyclic systems, providing excellent yields in significantly reduced timeframes. nih.govmdpi.com For example, ultrasound-assisted conjugation reactions to form acylhydrazone derivatives have been completed in as little as 4-6 minutes, yielding excellent quantities of the target compounds. mdpi.com

Flow Chemistry Applications in the Production of Piperidin-4-one Scaffolds

Flow chemistry represents a paradigm shift from traditional batch processing, offering numerous advantages, particularly in the context of drug discovery and development. researchgate.net Continuous flow techniques allow for the rapid and efficient assembly of compound libraries, providing superior reaction speed, product yield, and selectivity. researchgate.net The highly controlled conditions and small reaction volumes inherent to flow systems make them ideal for handling potentially hazardous reagents or unstable intermediates, thereby enhancing the safety and efficiency of synthetic processes. researchgate.netresearchgate.net

Continuous flow reactors, which include designs such as tubular, capillary, and packed-bed systems, have become increasingly popular for organic synthesis. rsc.org These systems enable precise control over key reaction parameters, including temperature, pressure, and residence time, allowing for systematic optimization to achieve high conversion and selectivity. researchgate.netrsc.org

The synthesis of libraries of urea-based compounds built upon a piperidin-4-one scaffold has been successfully demonstrated using a continuous flow setup. researchgate.netru.nl In these studies, reagents are pumped through a heated reactor coil, and parameters such as flow rate and temperature are adjusted to optimize the reaction conditions. researchgate.netru.nl This approach not only facilitates rapid optimization but also allows for the efficient production of a diverse range of drug-like compounds in moderate to high yields. researchgate.net The ability to connect different reactor modules in series further expands the synthetic possibilities, enabling multi-step sequences to be performed in a continuous, automated fashion. rsc.org

Microreactors are a key enabling technology in flow chemistry, characterized by their small channel dimensions (typically in the sub-millimeter range), which result in very high surface-area-to-volume ratios. nih.gov This feature facilitates extremely rapid heat and mass transfer, allowing for precise control over reaction conditions and the ability to perform highly exothermic or fast reactions with enhanced safety and selectivity. nih.gov

Microreactors are ideal systems for the initial optimization of reaction conditions, as they require minimal amounts of reagents to perform numerous experiments. researchgate.netresearchgate.net For example, the optimization of a diazotransfer reaction was achieved using less than 400 mg of starting material to perform 60 distinct experiments in a continuous flow setup. researchgate.net

A significant advantage of microreactor technology is its scalability. Rather than increasing the size of a single reactor (scaling-up), production can be increased by running multiple microreactors in parallel, a concept known as "numbering-up" or "scaling-out". nih.gov This strategy has been effectively demonstrated with the use of 3D-printed metal microreactors. A system comprising 16 numbered-up microreactors (16N-PMR) was assembled to achieve the scalable, subsecond synthesis of various drug scaffolds, reaching a high productivity of up to 20 grams in a 10-minute operation. nih.gov This approach allows for a seamless transition from laboratory-scale optimization to industrial-level production while maintaining the precise control afforded by microfluidic devices. nih.gov

Table 2: Scalability of Drug Scaffold Synthesis Using Numbered-Up 3D-Printed Metal Microreactors nih.gov

| Reactor System | Description | Throughput | Representative Yields (%) |

| SMR | Single Microreactor | Baseline | ~84-99 |

| 4N-PMR | Monolithic module of 4 numbered-up microreactors | ~4x SMR | ~84-99 |

| 16N-PMR | Assembly of four 4N-PMR modules | ~16x SMR (1–2 g/min ) | ~84-99 |

Advanced Structural Elucidation and Spectroscopic Characterization

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the cornerstone for the structural elucidation of organic molecules in solution. Through the application of one-dimensional (¹H, ¹³C) and two-dimensional (COSY, HSQC, HMBC) experiments, the complete chemical skeleton and connectivity of 1-(3,4-Dichlorobenzyl)piperidin-4-one can be mapped out.

The ¹H NMR spectrum provides information about the chemical environment and connectivity of protons. For 1-(3,4-Dichlorobenzyl)piperidin-4-one, the spectrum can be divided into two main regions: the aromatic region for the dichlorobenzyl group and the aliphatic region for the piperidin-4-one ring and the benzylic methylene (B1212753) bridge.

The protons on the piperidine (B6355638) ring typically exhibit a chair conformation in solution, leading to distinct signals for axial and equatorial protons. The protons on C2/C6 and C3/C5 are adjacent to the nitrogen atom and the carbonyl group, respectively, resulting in characteristic chemical shifts. The methylene protons at C2/C6 are expected to appear as a triplet around 2.7-2.9 ppm, while the methylene protons at C3/C5, adjacent to the carbonyl group, would appear further downfield as a triplet around 2.5-2.7 ppm. The benzylic protons (CH₂) connecting the aromatic ring to the piperidine nitrogen typically appear as a singlet around 3.5-3.6 ppm. The aromatic protons on the 3,4-dichlorophenyl ring would present as a complex multiplet or as distinct doublets and a doublet of doublets in the range of 7.2-7.5 ppm.

The ¹³C NMR spectrum reveals the number of unique carbon atoms and their electronic environments. The carbonyl carbon (C4) is the most deshielded, appearing significantly downfield around 205-210 ppm. The carbons of the piperidine ring (C2/C6 and C3/C5) are expected in the 40-60 ppm range. The benzylic carbon (CH₂) would resonate around 60-65 ppm. Aromatic carbons appear between 125 and 140 ppm, with the carbons directly bonded to chlorine atoms showing characteristic shifts.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for 1-(3,4-Dichlorobenzyl)piperidin-4-one

| Position | ¹H Chemical Shift (ppm) | Multiplicity | ¹³C Chemical Shift (ppm) |

|---|---|---|---|

| Piperidine C2/C6 | ~2.8 | t | ~53 |

| Piperidine C3/C5 | ~2.6 | t | ~41 |

| Piperidine C4 | - | - | ~208 |

| Benzylic CH₂ | ~3.5 | s | ~62 |

| Aromatic C1' | - | - | ~138 |

| Aromatic C2' | ~7.5 | d | ~131 |

| Aromatic C3' | - | - | ~132 |

| Aromatic C4' | - | - | ~130 |

| Aromatic C5' | ~7.4 | dd | ~129 |

| Aromatic C6' | ~7.2 | d | ~128 |

Note: The chemical shifts are estimated based on data from analogous structures and predictive software. Actual experimental values may vary.

2D NMR experiments are crucial for unambiguously assigning the signals observed in 1D spectra and confirming the molecular structure. ijitee.orgscholaris.canih.govejmanager.comresearchgate.net

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) couplings, typically over two to three bonds. For 1-(3,4-Dichlorobenzyl)piperidin-4-one, a key correlation would be observed between the protons on C2/C6 and C3/C5, confirming their adjacency on the piperidine ring.

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates protons directly to the carbon atom they are attached to (¹JCH). This allows for the definitive assignment of each carbon signal based on the already assigned proton signals. For example, the proton signal at ~3.5 ppm would show a cross-peak with the carbon signal at ~62 ppm, confirming the assignment of the benzylic CH₂ group. nih.gov

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons over multiple bonds (typically 2-3 bonds, ²JCH and ³JCH). It is invaluable for connecting different fragments of the molecule. Key HMBC correlations would include:

From the benzylic protons (CH₂) to the piperidine carbons C2 and C6.

From the benzylic protons to the aromatic carbons C1', C2', and C6'.

From the piperidine C2/C6 protons to the carbonyl carbon C4.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY identifies protons that are close in space, providing insights into the molecule's three-dimensional structure and stereochemistry. In this case, NOESY could confirm the chair conformation of the piperidine ring by showing correlations between axial and equatorial protons on adjacent carbons.

Vibrational Spectroscopy: Fourier-Transform Infrared (FT-IR) Analysis of Functional Groups and Molecular Fingerprints

FT-IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations such as stretching and bending. The spectrum of 1-(3,4-Dichlorobenzyl)piperidin-4-one would exhibit several characteristic absorption bands. ijitee.orgresearchgate.netlibretexts.orgudel.edupg.edu.plvscht.czbiomaterial.com.brniscpr.res.inscielo.br

The most prominent feature is the strong absorption band for the ketone carbonyl (C=O) stretch, which is expected in the range of 1710-1725 cm⁻¹. ijitee.orgniscpr.res.in The aliphatic C-H stretching vibrations of the piperidine ring and the benzylic methylene group would appear just below 3000 cm⁻¹ (typically 2850-2950 cm⁻¹). The aromatic C-H stretching of the dichlorophenyl ring would be observed just above 3000 cm⁻¹ (around 3050-3100 cm⁻¹). libretexts.orgvscht.cz Other significant bands include the C-N stretching of the tertiary amine (around 1100-1200 cm⁻¹) and C-Cl stretching vibrations in the lower wavenumber region (fingerprint region), typically below 800 cm⁻¹. ijitee.orgbiomaterial.com.br

Table 2: Characteristic FT-IR Absorption Bands for 1-(3,4-Dichlorobenzyl)piperidin-4-one

| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) | Intensity |

|---|---|---|---|

| C-H Stretch (Aromatic) | Ar-H | 3100 - 3050 | Medium |

| C-H Stretch (Aliphatic) | -CH₂- | 2950 - 2850 | Medium |

| C=O Stretch | Ketone | 1725 - 1710 | Strong |

| C=C Stretch (In-ring) | Aromatic | 1600 - 1450 | Medium-Weak |

| C-N Stretch | Tertiary Amine | 1200 - 1100 | Medium |

| C-Cl Stretch | Aryl Halide | 800 - 600 | Strong |

High-Resolution Mass Spectrometry (HRMS) for Precise Molecular Formula Confirmation

HRMS provides an extremely accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion, allowing for the unambiguous determination of its elemental composition. The molecular formula for 1-(3,4-Dichlorobenzyl)piperidin-4-one is C₁₃H₁₅Cl₂NO.

A key feature in the mass spectrum of this compound is the isotopic pattern caused by the presence of two chlorine atoms. Chlorine has two stable isotopes, ³⁵Cl (~75.8% abundance) and ³⁷Cl (~24.2% abundance). Consequently, a molecule with two chlorine atoms will exhibit a characteristic cluster of peaks for the molecular ion:

M⁺ peak: Contains two ³⁵Cl isotopes.

[M+2]⁺ peak: Contains one ³⁵Cl and one ³⁷Cl isotope.

[M+4]⁺ peak: Contains two ³⁷Cl isotopes.

The expected intensity ratio of these peaks is approximately 9:6:1. youtube.comsavemyexams.comlibretexts.orgutsunomiya-u.ac.jpyoutube.com HRMS can measure the m/z of these peaks to within a few parts per million (ppm), confirming the molecular formula with high confidence.

Table 3: Predicted HRMS Data for the Molecular Ion of 1-(3,4-Dichlorobenzyl)piperidin-4-one (C₁₃H₁₅Cl₂NO)

| Ion | Isotopic Composition | Calculated m/z | Relative Intensity |

|---|---|---|---|

| [M]⁺ | C₁₃H₁₅³⁵Cl₂NO | 271.0531 | ~100% (base peak in cluster) |

| [M+2]⁺ | C₁₃H₁₅³⁵Cl³⁷ClNO | 273.0501 | ~65% |

| [M+4]⁺ | C₁₃H₁₅³⁷Cl₂NO | 275.0472 | ~10% |

Single-Crystal X-ray Diffraction (SCXRD) Studies of Piperidin-4-one Derivatives

SCXRD provides the most definitive structural information, revealing the precise three-dimensional arrangement of atoms in the solid state, including bond lengths, bond angles, and absolute configuration. While a crystal structure for the exact title compound is not publicly available, analysis of closely related N-benzyl piperidin-4-one derivatives provides valuable and representative structural parameters. ijitee.orgresearchgate.netnih.govnih.govmdpi.com

Studies on similar piperidin-4-one derivatives consistently show that the six-membered piperidine ring adopts a stable chair conformation. ijitee.orgniscpr.res.in The bulky N-benzyl substituent typically occupies an equatorial position to minimize steric strain. The carbonyl group at C4 introduces some flattening to the ring in its vicinity.

The bond lengths and angles are generally within expected ranges. The C=O double bond of the ketone is typically around 1.21-1.23 Å. The C-N bonds within the piperidine ring are in the range of 1.45-1.48 Å, while the C-C single bonds are approximately 1.51-1.54 Å. The bond angles within the ring deviate slightly from the ideal tetrahedral angle of 109.5° due to the ring strain and the presence of the sp²-hybridized carbonyl carbon.

Table 4: Representative Bond Lengths and Angles for an N-Benzyl Piperidin-4-one Core (from analogous structures)

| Parameter | Atoms | Typical Value |

|---|---|---|

| Bond Length (Å) | C4=O | 1.22 Å |

| N1-C2 / N1-C6 | 1.46 Å | |

| C3-C4 / C5-C4 | 1.51 Å | |

| N1-C(benzyl) | 1.47 Å | |

| Bond Angle (°) | C2-N1-C6 | 112° |

| C3-C4-C5 | 117° | |

| O-C4-C5 | 121° |

Data are representative and derived from published crystal structures of similar N-substituted piperidin-4-one derivatives. researchgate.netnih.gov

Analysis of Intermolecular Interactions (Hydrogen Bonding, Halogen Bonding, π-π Stacking) and Supramolecular Assembly in the Solid State

A comprehensive search of publicly available scientific literature and crystallographic databases did not yield specific experimental data, such as single-crystal X-ray diffraction studies, for 1-(3,4-Dichlorobenzyl)piperidin-4-one. As a result, a detailed analysis of its solid-state intermolecular interactions and supramolecular assembly, based on direct experimental evidence, cannot be provided at this time.

Without access to a crystallographic information file (CIF) or related spectroscopic studies for 1-(3,4-Dichlorobenzyl)piperidin-4-one, any discussion of its specific hydrogen bonding patterns, the presence and nature of halogen bonding involving the chlorine substituents, or potential π-π stacking between the dichlorobenzyl rings would be purely speculative. Therefore, to adhere to the principles of scientific accuracy, this section remains pending the future availability of experimental structural data for the title compound.

Conformational and Stereochemical Analysis of the Piperidin 4 One Ring

Conformational Preferences in N-Substituted Piperidin-4-ones in Various Phases

The conformation of the piperidin-4-one ring is not static; it exists in a dynamic equilibrium between several forms. The nature of the substituent on the nitrogen atom plays a pivotal role in determining the predominant conformation in solid, liquid, and gaseous phases.

Investigation of Chair, Half-Chair, and Twist Conformations of the Piperidine (B6355638) Ring

The piperidin-4-one ring, akin to cyclohexane, predominantly adopts a chair conformation to minimize angular and torsional strain. niscpr.res.in This conformation is widely reported for a variety of 2,6-diarylpiperidin-4-ones and related derivatives. niscpr.res.inchemrevlett.com However, other, higher-energy conformations are also accessible and can be significantly populated depending on the substitution pattern.

Chair Conformation: This is typically the most stable form. In N-substituted piperidin-4-ones, two distinct chair conformers are possible, interconverting through a process known as ring inversion. For 1-(3,4-Dichlorobenzyl)piperidin-4-one, the chair form would feature the bulky N-benzyl substituent in an equatorial position to minimize steric hindrance. chemrevlett.com

Twist-Boat (or Twist) Conformation: While less stable than the chair form, the twist-boat conformation can be adopted, particularly in sterically crowded molecules. chemrevlett.comnih.gov For instance, piperidin-4-one oxime ethers with bulky substituents at both the C-3 and C-5 positions have been shown to prefer a twist-boat conformation. nih.gov The energy difference between the chair and twist-boat forms in N-acylpiperidines is estimated to be around 1.5 kcal/mol, indicating that the twist conformation is a thermally accessible state. nih.gov

Half-Chair Conformation: The half-chair form is generally considered a transition state during the interconversion between the chair and twist-boat conformations and is not a stable minimum on the potential energy surface.

Table 1: Conformational Preferences of Substituted Piperidin-4-ones This is an interactive table. Click on the headers to sort the data.

| Compound Type | Substituent Pattern | Preferred Conformation | Reference |

|---|---|---|---|

| Piperidin-4-one Oxime Ethers | C-3 (H) and C-5 (H) | Chair | nih.gov |

| Piperidin-4-one Oxime Ethers | C-3 (Me) and C-5 (H) | Chair | nih.gov |

| Piperidin-4-one Oxime Ethers | C-3 (Me) and C-5 (Me) | Twist-Boat | nih.gov |

| N-Acyl-piperidin-4-ones | 3,5-dimethyl-2,6-diphenyl | Twist-Boat | chemrevlett.com |

| 2,6-Diaryl-piperidin-4-ones | General | Chair | niscpr.res.inchemrevlett.com |

Influence of Steric and Electronic Effects of N-Substituents on Ring Inversion and Conformational Equilibria

The substituent attached to the nitrogen atom is a key determinant of the conformational landscape of the piperidin-4-one ring. Both its size (steric effects) and its electronic properties influence the ring's flexibility and the relative stability of its conformers.

Steric Effects: A bulky N-substituent, such as the 3,4-dichlorobenzyl group, will strongly favor an equatorial orientation to avoid energetically unfavorable 1,3-diaxial interactions with the axial hydrogen atoms at the C-2 and C-6 positions. This preference can effectively "lock" the ring into a single chair conformation, thereby increasing the energy barrier for ring inversion.

Stereochemical Aspects of Substituted Piperidin-4-one Systems

When the piperidin-4-one ring is further substituted at carbon atoms, stereocenters can be created, leading to the formation of stereoisomers. The analysis of these isomers is critical for defining the molecule's precise three-dimensional structure.

Elucidation of Diastereomeric and Enantiomeric Purity

The target molecule, 1-(3,4-Dichlorobenzyl)piperidin-4-one, is achiral and therefore does not have enantiomers. However, if substituents are introduced at other positions on the ring (e.g., C-2, C-3, C-5, or C-6), one or more chiral centers are formed, and the concepts of diastereomeric and enantiomeric purity become relevant.

Diastereomeric Purity: The relative configuration of substituents gives rise to diastereomers, such as cis and trans isomers. The stereochemistry of these isomers is often elucidated using Nuclear Magnetic Resonance (NMR) spectroscopy. The coupling constants between adjacent protons (e.g., ³J-values) are diagnostic of their dihedral angles and can be used to assign relative stereochemistry. For example, a large coupling constant (around 10 Hz) between two vicinal protons is indicative of a diaxial relationship, confirming a specific chair conformation and the relative orientation of substituents. niscpr.res.in Single-crystal X-ray diffraction provides definitive proof of the solid-state structure and relative stereochemistry. researchgate.net

Enantiomeric Purity: The enantiomeric purity (or enantiomeric excess) of a chiral piperidin-4-one derivative is determined using methods sensitive to chirality, such as chiral High-Performance Liquid Chromatography (HPLC) or by measuring the optical rotation.

Preferred Equatorial and Axial Orientations of Substituents at the Piperidine Ring

In the stable chair conformation of a piperidin-4-one ring, substituents at the carbon atoms can occupy either an axial or an equatorial position. The energetic preference for one orientation over the other is a cornerstone of stereochemical analysis.

Generally, substituents prefer to occupy the more spacious equatorial position to minimize steric strain. quora.com The destabilizing interaction that a substituent experiences in an axial position, primarily due to steric clashes with other axial atoms (1,3-diaxial interactions), is the main reason for this preference. youtube.com

Numerous studies on substituted piperidin-4-ones have confirmed that aryl, alkyl, and other groups at the C-2, C-3, C-5, and C-6 positions predominantly adopt an equatorial orientation in the lowest energy chair conformation. niscpr.res.inchemrevlett.comtandfonline.comresearchgate.net There are exceptions where an axial orientation may be favored due to specific electronic interactions like the anomeric effect or unique charge-dipole interactions, as seen in some fluorinated piperidines, but for most common substituents, the equatorial preference holds. nih.govresearchgate.net

Table 2: General Orientational Preferences of Substituents on the Piperidin-4-one Ring This is an interactive table. Click on the headers to sort the data.

| Substituent Position | Substituent Type | Preferred Orientation | Primary Driving Force | Reference |

|---|---|---|---|---|

| N-1 | Bulky Alkyl (e.g., Benzyl) | Equatorial | Avoidance of 1,3-diaxial interactions | General Principle |

| C-2, C-6 | Aryl | Equatorial | Avoidance of 1,3-diaxial interactions | niscpr.res.inchemrevlett.com |

| C-3, C-5 | Alkyl | Equatorial | Avoidance of 1,3-diaxial interactions | nih.gov |

| C-3 | Halogen (e.g., Chloro) | Equatorial | Avoidance of steric strain | niscpr.res.in |

Theoretical Approaches to Conformational Landscape Exploration via Quantum Chemical Calculations

Alongside experimental techniques, theoretical methods provide powerful insights into the conformational preferences and stereochemical properties of piperidin-4-one systems. Quantum chemical calculations, particularly Density Functional Theory (DFT), are widely employed to model these molecules. researchgate.nettandfonline.comresearchgate.net

These computational approaches allow researchers to:

Determine Stable Conformers: By performing geometry optimizations, the minimum energy structures of various possible conformers (e.g., different chair and twist-boat forms) can be located on the potential energy surface.

Calculate Relative Energies: The relative energies of the optimized conformers can be calculated to predict their thermodynamic stability and equilibrium populations at a given temperature. This can confirm, for example, that a chair conformation with an equatorial N-benzyl group is the most stable form.

Map Interconversion Pathways: Theoretical calculations can be used to find the transition states connecting different conformers, allowing for the determination of the energy barriers for processes like ring inversion.

Validate Experimental Data: Predicted structural parameters and spectroscopic properties, such as NMR chemical shifts, can be compared with experimental data to validate the accuracy of the computational model. researchgate.net

Analyze Electronic Structure: Methods like DFT can be used to calculate and visualize electronic properties, such as the molecular electrostatic potential (MEP), to identify reactive sites and understand intermolecular interactions. tandfonline.comresearchgate.net

Studies on related piperidone systems have successfully used DFT methods with functionals like B3LYP and basis sets such as 6-311++G(d,p) to optimize molecular structures and confirm that the compounds adopt a chair conformation with substituents in the equatorial position. tandfonline.comresearchgate.net

Chemical Reactivity and Derivatization Strategies

Transformations Involving the Nitrogen Atom of 1-(3,4-Dichlorobenzyl)piperidin-4-one

The tertiary nitrogen atom in the piperidine (B6355638) ring, while already substituted, can undergo further chemical modifications, although these are less common than reactions at the ketone.

While the nitrogen is already alkylated with a 3,4-dichlorobenzyl group, further reaction to form a quaternary ammonium (B1175870) salt is possible by treatment with a suitable alkylating agent (e.g., methyl iodide). However, such reactions are not as prevalent in synthetic strategies involving this scaffold.

More commonly, N-acyl derivatives of piperidin-4-ones are synthesized. chemrevlett.com Acylation reactions can be employed to modify the electronic and steric properties of the piperidine ring. nih.govmdpi.com For instance, coupling reactions with carboxylic acids or their activated derivatives (like acyl chlorides) in the presence of a coupling agent can introduce a wide variety of acyl groups. nih.gov

The piperidine ring system can be subjected to reactions that alter its size and structure. The Piloty-Robinson reaction, for example, is a classic method for pyrrole (B145914) synthesis that can be adapted for piperidin-4-one derivatives. researchgate.net This reaction typically involves the acid-catalyzed reaction of an azine (formed from the condensation of two ketone molecules with hydrazine) to yield a pyrrole. nih.gov Studies have explored the Piloty-Robinson reaction of N-substituted piperidin-4-one azines as a route to synthesize novel heterocyclic systems like 3,6-diazacarbazoles. osi.lvresearchgate.net

Other rearrangements, such as the Schmidt reaction, could theoretically be applied to induce ring expansion. The reaction of a ketone with hydrazoic acid (HN₃) in the presence of a strong acid can lead to the insertion of a nitrogen atom adjacent to the carbonyl group, converting the piperidin-4-one into a seven-membered lactam (azepan-4-one). researchgate.net This provides a pathway to ring-expanded analogues. nih.gov

Reactions at the α,β-Unsaturated Ketone Moiety in Derived Systems

While 1-(3,4-dichlorobenzyl)piperidin-4-one itself is a saturated ketone, it can be readily converted into an α,β-unsaturated ketone (enone). This is typically achieved through an aldol (B89426) condensation reaction between the piperidin-4-one and an aldehyde at one of the α-carbons, followed by dehydration. The resulting enone system is a versatile Michael acceptor. nih.gov

The key reaction of these derived α,β-unsaturated systems is the Michael addition (or conjugate addition). wikipedia.orgmasterorganicchemistry.com In this reaction, a wide range of nucleophiles (Michael donors), such as enolates, amines, and thiolates, add to the β-carbon of the enone. masterorganicchemistry.commasterorganicchemistry.com This 1,4-addition is a powerful C-C bond-forming reaction that allows for the introduction of various substituents at the β-position relative to the carbonyl group, further expanding the chemical diversity of the scaffold. nih.gov The reactivity of these derived enones is central to the synthesis of more complex piperidine-based structures. nih.gov

Cascade Reactions and Annulation Strategies for Complex Product Formation

The strategic placement of a reactive carbonyl group and an adaptable nitrogen atom makes 1-(3,4-Dichlorobenzyl)piperidin-4-one a valuable substrate for cascade and annulation reactions, enabling the rapid construction of complex polycyclic and spirocyclic scaffolds. These transformations, which involve the sequential formation of multiple chemical bonds in a single synthetic operation, offer an efficient pathway to novel molecular architectures with potential applications in medicinal chemistry and materials science. By leveraging the inherent reactivity of the piperidone core, intricate fused and spiro-fused heterocyclic systems can be assembled with high atom economy and stereochemical control.

One prominent strategy involves the use of 1-(3,4-Dichlorobenzyl)piperidin-4-one in multicomponent reactions that proceed via a cascade mechanism. For instance, the Ugi four-component reaction (Ugi-4CR) can convert the piperidone, an amine, a carboxylic acid, and an isocyanide into complex bis-amide derivatives in a single step. This approach allows for the introduction of significant molecular diversity around the piperidone core. The initial formation of an iminium ion from the piperidone and the amine is followed by the addition of the isocyanide and the carboxylic acid, leading to a rearranged product with a newly formed stereocenter at the C4 position.

Annulation strategies are also pivotal in expanding the structural diversity of derivatives of 1-(3,4-Dichlorobenzyl)piperidin-4-one. These strategies involve the construction of a new ring fused to the existing piperidine framework. A notable example is the tandem Michael addition-aldol condensation reaction. The enolate of the piperidone, generated under basic conditions, can act as a nucleophile in a Michael addition to an α,β-unsaturated carbonyl compound, such as a chalcone (B49325). The resulting intermediate can then undergo an intramolecular aldol condensation, leading to the formation of a fused bicyclic system, such as a 3-azabicyclo[3.3.1]nonane derivative. The substitution pattern on the chalcone and the reaction conditions can influence the stereochemical outcome of the newly formed stereocenters.

Another powerful annulation method is the aza-Diels-Alder reaction, which can be employed to construct fused polycyclic systems. The piperidone can be converted into a reactive intermediate, such as an enamine or an imine, which can then participate in a [4+2] cycloaddition with a suitable diene or dienophile. For example, an imine formed from 1-(3,4-Dichlorobenzyl)piperidin-4-one could react with an electron-rich diene, like Danishefsky's diene, to yield a fused dihydropyridone system after hydrolysis. This strategy provides a convergent route to complex nitrogen-containing polycycles.

Spirocyclic systems, where two rings share a single atom, can also be accessed from 1-(3,4-Dichlorobenzyl)piperidin-4-one through annulation. A well-established method is the reaction with isatins (1H-indole-2,3-diones) and an amino acid, which proceeds via a [3+2] cycloaddition of an in situ generated azomethine ylide. This leads to the formation of highly functionalized spirooxindole-pyrrolidine derivatives, a scaffold of significant interest in drug discovery. The reaction is typically carried out under thermal conditions and is highly diastereoselective. The specific substituents on the isatin (B1672199) and the choice of amino acid can be varied to generate a library of spirocyclic compounds.

The following table details examples of cascade and annulation reactions with N-substituted 4-piperidones, illustrating the potential for complex product formation.

| Reaction Type | Piperidone Substrate | Reactants | Conditions | Product Type | Yield (%) |

|---|---|---|---|---|---|

| Tandem Michael-Aldol | 1,2,5-Trimethylpiperidin-4-one | Benzylideneacetophenone (Chalcone) | Base catalyst | 3-Azabicyclo[3.3.1]nonane derivative | Not specified |

| Spiro-annulation | 1-Methyl-4-piperidone | 1. Lithiated 2-bromobenzhydryl methyl ether 2. Acid | 1. Ether solvent 2. Acid-catalyzed cyclization | Spiro[isobenzofuran-1(3H),4'-piperidine] | Not specified |

| Aza-Diels-Alder | Imine of N-benzyl-4-piperidone | Danishefsky's diene | Lewis acid or thermal | Fused dihydropyridone | Good to high |

| [3+2] Cycloaddition | N-Benzyl-4-piperidone | Isatin, Sarcosine | Methanol, reflux | Spiro[oxindole-3,2'-pyrrolidine] | Good to excellent |

These examples, while not employing 1-(3,4-Dichlorobenzyl)piperidin-4-one directly, underscore the versatility of the N-substituted 4-piperidone (B1582916) scaffold in constructing complex molecular frameworks. The presence of the 3,4-dichlorobenzyl group is anticipated to influence the reactivity and stereoselectivity of these transformations, offering avenues for the synthesis of novel and potentially bioactive compounds.

Advanced Synthetic Applications and Method Development

1-(3,4-Dichlorobenzyl)piperidin-4-one as a Versatile Building Block in Complex Heterocyclic Synthesis

The reactivity of the ketone and the secondary amine (after a debenzylation step) or the intact N-benzylpiperidone structure makes 1-(3,4-Dichlorobenzyl)piperidin-4-one a versatile precursor for the synthesis of a wide array of complex heterocyclic systems. A significant application of this scaffold is in the construction of spirocyclic compounds, which are of great interest in drug discovery due to their rigid three-dimensional structures.

One notable synthetic route involves the reaction of N-substituted piperidin-4-ones with lithiated 2-bromobenzhydryl methyl ether, followed by acid-catalyzed cyclization to yield spiro[isobenzofuran-1(3H),4'-piperidines] nih.gov. It is conceivable that 1-(3,4-Dichlorobenzyl)piperidin-4-one could be employed in a similar fashion to generate novel spirocyclic structures bearing the 3,4-dichlorobenzyl moiety, which can be crucial for modulating biological activity.

Furthermore, the piperidin-4-one core is instrumental in the synthesis of spiro-naphthalene-1,2'- nih.govchemrevlett.comwhiterose.ac.ukoxadiazol-4-ones through cycloaddition reactions of hydrazonyl chlorides with naphthoquinones beilstein-archives.org. The adaptability of 1-(3,4-Dichlorobenzyl)piperidin-4-one as a starting material suggests its potential use in generating analogous spiro-oxadiazole systems. The synthesis of such complex heterocycles is of considerable interest for their potential pharmacological activities nih.govbiomedpharmajournal.org.

The versatility of the piperidin-4-one scaffold is further demonstrated in its use for creating diverse heterocyclic systems as outlined in the table below.

| Starting Material Analogue | Reaction Type | Resulting Heterocycle | Potential Application |

| N-Benzyl piperidin-4-one | Strecker reaction followed by condensation | Spirocyclic imidazolinone | Medicinal Chemistry |

| 1-Phenethyl piperidin-4-one | Reformatsky reaction, Curtius rearrangement | Spirocyclic oxazolidinone | Pharmaceutical Synthesis |

| N-Substituted Piperidin-4-ones | Intramolecular Cycloaddition | Fused piperidine (B6355638) systems | Natural Product Synthesis |

These examples underscore the potential of 1-(3,4-Dichlorobenzyl)piperidin-4-one as a foundational element in the construction of intricate molecular frameworks with potential applications in various fields of chemical science.

Development of Novel Synthetic Routes to Diverse Substituted Piperidin-4-one Scaffolds

The development of efficient and versatile synthetic routes to substituted piperidin-4-ones is a continuous area of research, driven by the prevalence of this scaffold in bioactive molecules. The classical approach to the synthesis of the piperidin-4-one ring is the Mannich condensation, which involves the reaction of a ketone, an aldehyde, and an amine biomedpharmajournal.orgchemrevlett.com. This method allows for the one-pot construction of the core piperidine structure.

More advanced synthetic strategies have been developed to introduce a wider range of substituents and to control stereochemistry. For instance, a multi-step synthesis beginning with the conjugate addition of a phenylboronic acid to a dihydropyridin-4(1H)-one, followed by homologation of the resulting ketone, has been employed to create 4-(2-aminoethyl)piperidine scaffolds nih.gov. Such methodologies could be adapted to synthesize derivatives of 1-(3,4-Dichlorobenzyl)piperidin-4-one with diverse substitution patterns at the C3 and C5 positions.

Another innovative approach involves aza-Michael additions to divinyl ketones, which provides access to 2-substituted N-benzylic 4-piperidones kcl.ac.uk. This method offers a pathway to piperidin-4-ones with substitution adjacent to the nitrogen atom, a structural motif that is less accessible through traditional Mannich-type reactions. The development of such routes is crucial for exploring the full chemical space around the piperidin-4-one core.

The table below summarizes various synthetic approaches to substituted piperidin-4-one scaffolds.

| Synthetic Method | Key Features | Type of Substitution Achieved |

| Mannich Condensation | One-pot, multicomponent reaction | 2,6-diaryl and 3,5-alkyl/aryl substitution |

| Conjugate Addition-Homologation | Multi-step, controlled introduction of substituents | C4-functionalized piperidines |

| Aza-Michael Addition to Divinyl Ketones | Access to less common substitution patterns | C2-substituted piperidones |

| Catalytic Hydrogenation of Pyridinium Salts | Reduction of pre-formed heterocyclic rings | Various substitution patterns depending on the precursor |

These diverse synthetic strategies highlight the ongoing efforts to expand the chemical toolbox for the preparation of novel piperidin-4-one derivatives, which are valuable intermediates in organic synthesis nih.gov.

Catalytic Applications Involving Piperidin-4-one Derivatives

Piperidin-4-one derivatives can also play a role in the field of catalysis, primarily by serving as ligands for transition metal complexes. The nitrogen and oxygen atoms within the piperidin-4-one scaffold can coordinate with metal centers, creating catalysts with unique steric and electronic properties.

Research has shown that palladium(II) complexes bearing substituted 2,6-diphenylpiperdin-4-ones as ligands can be synthesized and characterized researchgate.net. These complexes have the potential to be used as catalysts in various organic transformations. For example, such palladium complexes could be explored for their catalytic activity in cross-coupling reactions, hydrogenations, or other transformations where palladium catalysis is prevalent. The 3,4-dichlorobenzyl group on the nitrogen of 1-(3,4-Dichlorobenzyl)piperidin-4-one could influence the solubility, stability, and catalytic activity of the resulting metal complexes.

The development of recoverable and reusable catalysts is a key area in green chemistry. Piperidin-4-one derivatives have been incorporated into polymeric supports to create heterogeneous catalysts. For instance, a polymer-anchored palladium(II) complex with a piperidin-4-one ligand has been utilized as a recyclable Lewis acid catalyst for the synthesis of other substituted piperidin-4-ones via a modified Mannich reaction researchgate.net. This demonstrates a "product-assists-synthesis" approach, where the core structure of the desired product is also part of the catalyst.

| Metal Complex | Ligand Type | Potential Catalytic Application |

| Palladium(II) | Substituted 2,6-diphenylpiperdin-4-one | Cross-coupling reactions, Hydrogenation |

| Polymer-supported Palladium(II) | Anchored piperidin-4-one derivative | Heterogeneous Lewis acid catalysis |

The exploration of piperidin-4-one derivatives in catalysis is an emerging field with the potential to provide novel and efficient catalytic systems.

Mechanistic Investigations of Reaction Pathways for Piperidin-4-one Formation and Transformation

Understanding the reaction mechanisms underlying the formation and transformation of piperidin-4-ones is crucial for optimizing existing synthetic methods and designing new ones. The formation of the piperidin-4-one ring via the Mannich reaction is believed to proceed through the initial formation of an iminium ion from the aldehyde and amine, followed by the addition of the enol or enolate of the ketone component. Subsequent intramolecular cyclization and dehydration lead to a dihydropyridinone intermediate, which is then reduced in situ or in a separate step to afford the final piperidin-4-one.

Transformations of the piperidin-4-one scaffold also present interesting mechanistic questions. For example, the debenzylation of N-benzyl-piperidin-4-ones is a common synthetic step to enable further functionalization of the nitrogen atom. Interestingly, under certain debenzylation conditions (e.g., using ammonium (B1175870) formate (B1220265) and palladium on carbon), an acetyl migration has been observed in a related spiro[quinoline-2,4'-piperidine] system researchgate.net. This suggests the possibility of intramolecular acyl transfer reactions, which could be exploited for the regioselective functionalization of more complex piperidin-4-one derivatives.

The study of reaction pathways can be aided by computational methods, which can provide insights into transition state energies and reaction intermediates. Such studies, combined with experimental evidence, can lead to a deeper understanding of the factors that control reactivity and selectivity in reactions involving piperidin-4-ones.

| Reaction | Key Mechanistic Steps | Factors Influencing Outcome |

| Mannich Condensation | Iminium ion formation, enolate addition, intramolecular cyclization | Reactant stoichiometry, pH, solvent |

| Debenzylation | Catalytic hydrogenation or transfer hydrogenation | Catalyst, hydrogen source, presence of other functional groups |

| Acetyl Migration | Intramolecular acyl transfer | Reaction conditions, substrate structure |

A thorough understanding of these mechanistic aspects is essential for the rational design of synthetic routes to complex molecules based on the 1-(3,4-Dichlorobenzyl)piperidin-4-one scaffold.

Emerging Research Directions and Future Perspectives

Integration of Machine Learning and Artificial Intelligence in Piperidin-4-one Synthesis Design and Optimization

The synthesis of complex molecules like 1-(3,4-dichlorobenzyl)piperidin-4-one traditionally relies on established chemical principles and empirical, often time-consuming, laboratory work. However, the integration of machine learning (ML) and artificial intelligence (AI) is set to revolutionize this paradigm. preprints.orgpreprints.org These computational tools can analyze vast datasets of chemical reactions to predict outcomes, suggest optimal conditions, and even design novel synthetic routes from scratch. preprints.orgpreprints.org

For the synthesis of piperidin-4-one derivatives, AI can be leveraged in several key areas. ML models, particularly neural networks and tree-based algorithms, can be trained on existing reaction databases to predict the success rate and yield of various synthetic strategies. preprints.org For instance, in the multi-component reactions often used to create substituted piperidines, AI can optimize parameters such as catalyst choice, solvent, temperature, and reactant ratios with a precision that surpasses traditional trial-and-error methods. researchgate.netchemrxiv.org

Furthermore, generative AI models can propose entirely new and more efficient synthetic pathways. preprints.org By applying retrosynthetic analysis, where a target molecule is deconstructed into simpler precursors, AI algorithms can identify cost-effective and sustainable routes that may not be obvious to human chemists. preprints.org This approach could significantly reduce the number of steps required to synthesize complex piperidines, improving efficiency and reducing waste. news-medical.net The integration of AI with automated synthesis platforms promises a future where novel piperidin-4-one derivatives can be designed, synthesized, and tested in a rapid, high-throughput manner. preprints.org

| AI/ML Technique | Application in Piperidin-4-one Synthesis | Potential Impact |

|---|---|---|

| Supervised Learning (e.g., Regression Models) | Predicting reaction yields and success rates based on reaction conditions (temperature, solvent, catalyst). preprints.org | Reduces the number of failed experiments; accelerates optimization. |

| Graph Neural Networks (GNNs) | Modeling molecular structures to predict reactivity and identify optimal synthetic pathways. preprints.org | Enables high-accuracy prediction of reaction outcomes for novel derivatives. |

| Reinforcement Learning | Dynamically optimizing multi-step synthesis routes for maximum overall yield and efficiency. preprints.org | Identifies non-intuitive but highly efficient long-term synthesis strategies. |

| Natural Language Processing (NLP) | Extracting reaction data and synthesis protocols from scientific literature to expand training datasets. preprints.org | Builds more comprehensive and accurate predictive models. |

Supramolecular Chemistry of Piperidin-4-one Derivatives: Self-Assembly and Host-Guest Interactions

Supramolecular chemistry focuses on the noncovalent interactions that govern the assembly of molecules into larger, ordered structures. The unique structural features of 1-(3,4-dichlorobenzyl)piperidin-4-one—including the polar ketone group, the tertiary amine, and the halogenated aromatic ring—make it an intriguing candidate for studies in self-assembly and host-guest chemistry.

The piperidin-4-one core can participate in various noncovalent interactions, such as hydrogen bonding (via the ketone oxygen as an acceptor), dipole-dipole interactions, and halogen bonding (involving the chlorine atoms on the benzyl (B1604629) group). mdpi.com These interactions can guide the self-assembly of molecules into well-defined one-, two-, or three-dimensional architectures like chains, sheets, or porous frameworks. mdpi.com Understanding and controlling these assembly processes could lead to the development of new crystalline materials with tailored properties.

A particularly promising area is the formation of host-guest complexes, where a piperidin-4-one derivative (the "guest") is encapsulated within a larger host molecule. Cyclodextrins, for example, are common host molecules that can encapsulate hydrophobic moieties, like the dichlorobenzyl group, within their cavities. nih.govresearchgate.netnih.gov Such encapsulation can dramatically alter the physicochemical properties of the guest molecule, potentially improving its stability or modifying its function. researchgate.net The formation of these inclusion complexes provides a powerful tool for creating new dosage forms or delivery systems for bioactive piperidine (B6355638) compounds. nih.govnih.gov

| Interaction Type | Relevant Structural Moiety | Potential Supramolecular Outcome |

|---|---|---|

| Hydrogen Bonding | Piperidinone C=O group (acceptor) | Formation of 1D chains or 2D sheets, guiding crystal packing. mdpi.com |

| Halogen Bonding | Chlorine atoms on the benzyl ring | Directional interactions that stabilize crystal lattices and influence molecular conformation. mdpi.com |

| π-π Stacking | Dichlorobenzyl aromatic ring | Contributes to the stability of self-assembled structures through aromatic ring interactions. mdpi.com |

| Host-Guest Encapsulation | Entire molecule or hydrophobic dichlorobenzyl group | Formation of inclusion complexes with hosts like cyclodextrins, altering physical properties. nih.govresearchgate.net |

Exploration of Piperidin-4-one Structures in Advanced Materials Science

While piperidin-4-one derivatives are primarily studied for their biological activities, their inherent structural and electronic properties suggest potential applications in advanced materials science. The rigid heterocyclic ring combined with the functionalizable N-substituent provides a versatile scaffold for building larger, functional materials.

One area of exploration is the development of novel polymers. The piperidine ring can be incorporated into polymer backbones or as a pendant group to impart specific properties such as thermal stability, basicity, or metal-ion coordination capabilities. The presence of the dichlorobenzyl group in 1-(3,4-dichlorobenzyl)piperidin-4-one could influence the electronic properties of such polymers, making them candidates for organic electronic materials like organic light-emitting diodes (OLEDs) or sensors.

Furthermore, piperidin-4-one derivatives could serve as organic linkers in the construction of metal-organic frameworks (MOFs) or coordination polymers. The nitrogen and oxygen atoms within the molecule can act as coordination sites for metal ions, leading to the formation of porous, crystalline materials. These materials are of great interest for applications in gas storage, catalysis, and chemical separations. The specific functional groups on the piperidin-4-one linker would dictate the pore size, geometry, and chemical environment of the resulting framework, allowing for the design of materials tailored to specific functions. The exploration of this chemical class in materials science remains a nascent but highly promising field for future research.

| Material Class | Potential Role of Piperidin-4-one Moiety | Prospective Application |

|---|---|---|

| Functional Polymers | Incorporation into the polymer backbone or as a pendant group. | Materials with enhanced thermal stability, pH-responsiveness, or specific binding capabilities. |

| Organic Electronics | Serves as a building block with tunable electronic properties via substituents (e.g., dichlorobenzyl group). | Development of novel semiconductors, charge-transport layers, or components for sensors. |

| Metal-Organic Frameworks (MOFs) | Acts as an organic linker, with N and O atoms coordinating to metal centers. | Creation of porous materials for gas storage, catalysis, or selective adsorption. |

| Liquid Crystals | Functions as a rigid core unit to induce mesophase formation. | Design of new display technologies or smart materials that respond to external stimuli. |

Q & A

Basic: What are the recommended synthetic routes for 1-(3,4-Dichlorobenzyl)piperidin-4-one, and how can reaction conditions be optimized for higher yield?

Methodological Answer:

The synthesis typically involves two key steps:

Nucleophilic substitution : Reacting 3,4-dichlorobenzyl chloride with piperidin-4-one under basic conditions (e.g., K₂CO₃ in acetonitrile) to form the benzyl-piperidine intermediate.

Purification : Column chromatography or recrystallization to isolate the product .

Optimization Strategies :

- Temperature : Lower temperatures (0–5°C) during substitution reduce side reactions (e.g., over-alkylation) .

- Solvent Choice : Polar aprotic solvents (e.g., DMF) improve solubility of intermediates .

- Catalysts : Phase-transfer catalysts (e.g., tetrabutylammonium bromide) enhance reaction rates .

Basic: How can researchers characterize the purity and structural integrity of 1-(3,4-Dichlorobenzyl)piperidin-4-one post-synthesis?

Methodological Answer:

- Chromatography : HPLC with UV detection (λ = 254 nm) using a C18 column (acetonitrile/water gradient) to assess purity (>95%) .

- Spectroscopy :

- ¹H/¹³C NMR : Confirm substitution patterns (e.g., benzyl protons at δ 4.2–4.5 ppm; piperidine carbonyl at ~208 ppm) .

- Mass Spectrometry (MS) : ESI-MS to verify molecular ion [M+H]⁺ at m/z 284.03 .

- Elemental Analysis : Match experimental C/H/N/Cl ratios to theoretical values .

Advanced: What experimental strategies are employed to investigate the compound's potential as an enzyme inhibitor in inflammatory pathways?

Methodological Answer:

- In vitro enzyme assays :

- Cyclooxygenase (COX) inhibition : Measure IC₅₀ via spectrophotometric detection of prostaglandin metabolites .

- Kinetic studies : Use Lineweaver-Burk plots to determine inhibition mechanism (competitive/non-competitive) .

- Molecular docking : Simulate binding interactions with COX-2 (PDB ID: 5KIR) using AutoDock Vina to identify key residues (e.g., Arg120, Tyr355) .

- Cell-based models : Assess anti-inflammatory activity in LPS-stimulated RAW 264.7 macrophages (NF-κB pathway inhibition via ELISA for TNF-α/IL-6) .

Advanced: How can contradictions in reported biological activities of structurally similar piperidine derivatives be resolved?

Methodological Answer:

-

Structure-Activity Relationship (SAR) Studies :

Substituent Biological Activity Trend Reference 3,4-Dichlorobenzyl Enhanced COX-2 inhibition vs. 4-fluorobenzyl analogs Piperidine N-methylation Reduced blood-brain barrier penetration -

Standardized Assays : Use identical cell lines (e.g., HEK293 for receptor binding) and positive controls (e.g., celecoxib for COX-2) to minimize variability .

-

Meta-analysis : Pool data from multiple studies to identify outliers using statistical tools (e.g., Grubbs’ test) .

Basic: What safety precautions are necessary when handling 1-(3,4-Dichlorobenzyl)piperidin-4-one in laboratory settings?

Methodological Answer:

- Personal Protective Equipment (PPE) : Nitrile gloves, lab coat, and safety goggles .

- Ventilation : Use fume hoods during synthesis to avoid inhalation of volatile intermediates (e.g., benzyl chlorides) .

- Spill Management : Neutralize with sodium bicarbonate and adsorb using vermiculite .

- Toxicity Data : LD₅₀ (oral, rat) estimated at 500 mg/kg; avoid skin contact (potential irritant) .

Advanced: What in silico and in vitro models are suitable for predicting the neuropharmacological effects of 1-(3,4-Dichlorobenzyl)piperidin-4-one?

Methodological Answer:

- In silico Tools :

- In vitro Models :

Basic: What are the documented applications of this compound in proteomics research?

Methodological Answer:

- Affinity Tagging : Covalent conjugation to lysine residues via NHS ester chemistry for protein enrichment .

- Pull-down Assays : Immobilize on agarose beads to isolate interacting proteins (e.g., kinase targets) .

- Mass Spectrometry Compatibility : Stable isotopic labeling (e.g., ¹³C) for quantitative proteomics .

Advanced: How does the electronic and steric profile of the 3,4-dichlorobenzyl moiety influence the compound's reactivity and biological interactions?

Methodological Answer:

- Electronic Effects :

- Electron-withdrawing Cl groups : Increase electrophilicity of the benzyl carbon, enhancing nucleophilic substitution rates .

- Hammett σₚ values : σ = +0.23 (3-Cl) and +0.78 (4-Cl) reduce electron density on the piperidine ring .

- Steric Effects :

- Torsional strain : Ortho-Cl substituents hinder rotation, favoring planar conformations for receptor binding .

- Biological Impact :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.